molecular formula C20H16ClN3O2 B2641869 3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-propylquinolin-4(1H)-one CAS No. 1357735-94-4

3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-1-propylquinolin-4(1H)-one

Cat. No. B2641869
CAS RN: 1357735-94-4
M. Wt: 365.82
InChI Key: BUYSXVKPPPHQIF-UHFFFAOYSA-N
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Description

The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include the type of organic compound it is (for example, an ester, an alkane, a phenol, etc.) .


Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves the use of spectroscopic techniques like NMR, IR, Mass spectrometry, etc., to elucidate the structure of the compound .


Chemical Reactions Analysis

This involves studying the reactivity of the compound. It includes the types of reactions the compound undergoes, the conditions of the reactions, and the products formed .


Physical And Chemical Properties Analysis

This includes the study of properties like melting point, boiling point, solubility, acidity or basicity, stability, etc .

Scientific Research Applications

Antibacterial and Antimicrobial Activity

The isoxazoline moiety in this compound has been associated with antibacterial and antimicrobial effects . Researchers have investigated its potential as an agent to combat bacterial infections. Further studies are needed to elucidate its mechanism of action and optimize its efficacy.

Anti-Inflammatory Properties

Compounds containing the isoxazoline scaffold have demonstrated anti-inflammatory activity . This property makes them promising candidates for developing novel anti-inflammatory drugs. Investigating the precise pathways involved and assessing their safety profiles are essential steps in this area of research.

Anticancer Potential

The 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one (CPP) molecule, structurally related to our compound, has shown promise in nonlinear optics and second harmonic generation (SHG) studies . Its high static and dynamic polarizability suggest potential applications in cancer therapy. Researchers are exploring its interactions with cancer cells and evaluating its cytotoxic effects.

Anti-Alzheimer Effects

Isoxazoline derivatives have also been investigated for their potential in managing Alzheimer’s disease . These compounds may modulate neuroinflammation, oxidative stress, and amyloid-beta aggregation. Researchers are keen on understanding their impact on Alzheimer’s-related pathways and developing targeted therapies.

Green Synthesis Strategies

The synthesis of our compound via a one-pot sequential strategy under sonication exemplifies a green approach . Researchers are increasingly interested in sustainable and environmentally friendly methods. Investigating alternative synthetic routes and optimizing reaction conditions aligns with this trend.

Novel Materials and Crystal Engineering

The single crystal structure of (3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate has been characterized using X-ray diffraction analysis . Understanding its crystal packing, hydrogen bonding, and electronic properties contributes to materials science. Researchers explore its potential as a building block for functional materials.

Mechanism of Action

If the compound is a drug or a biologically active compound, the mechanism of action refers to how the compound interacts with biological systems to exert its effects .

Safety and Hazards

This involves studying the toxicity, flammability, environmental impact, and other safety-related aspects of the compound .

Future Directions

This could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified to improve its properties or reduce its hazards .

properties

IUPAC Name

3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O2/c1-2-11-24-12-16(18(25)15-5-3-4-6-17(15)24)20-22-19(23-26-20)13-7-9-14(21)10-8-13/h3-10,12H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUYSXVKPPPHQIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=CC=CC=C21)C3=NC(=NO3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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